molecular formula C7H10O3 B8488262 2-(2-Furylmethoxy)ethanol

2-(2-Furylmethoxy)ethanol

Cat. No.: B8488262
M. Wt: 142.15 g/mol
InChI Key: DAMRCQIFNHBTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Furylmethoxy)ethanol is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(furan-2-ylmethoxy)ethanol

InChI

InChI=1S/C7H10O3/c8-3-5-9-6-7-2-1-4-10-7/h1-2,4,8H,3,5-6H2

InChI Key

DAMRCQIFNHBTOR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COCCO

Related CAS

31692-86-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine ethyl 2-fur-2-ylmethoxyaceate (1.2 g, 6.5 mmol) and tetrahydrofuran (10 mL). Cool in an ice-bath. Add dropwise a solution of lithium aluminum hydride (8.0 mL, 1.0M in THF, 8.0 mmol). After 2 hours, add water (0.3 mL), add 15% sodium hydroxide solution (0.3 mL), and add water (0.9 mL). Stir vigorously. After 15 minutes, filter the reaction mixture and dry the filtrate over Na2SO4, filter, and concentrate in vacua to give a residue. Chromatograph the residue on silica gel eluting with 2% ethyl acetate/dichloromethane to give fur-2-ylmethyl 2-hydroxyethyl ether: Rf=0.22 (silica gel, 5% acetone/dichloromethane). Combine 1-(t-butoxycarbonyl)-4-(1H-benzimidazole-2-carbonyl)piperidine (1.71 g, 5.2 nmol), fur-2-ylmethyl 2-hydroxyethyl ether (0.74 g, 5.2 mmol), and triphenylphosphine (1.67 g, 6.4 mmol) in tetrahydrofuran (20 mL). Add diethyl azodicarboxylate (1.0 mL, 6.35 mmol). After 21 hours, evaporate the reaction mixture in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 5% acetone/dichloromethane to give 1-(t-butoxycarbonyl)-4-(1-(2-fur-2-ylmethoxy-ethyl)-1H-benzimidazole-2-carbonyl)piperidine: Rf=0.30 (silica gel, 5% acetone/dichloromethane).
Name
ethyl 2-fur-2-ylmethoxyaceate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.9 mL
Type
solvent
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

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